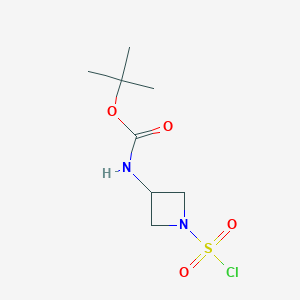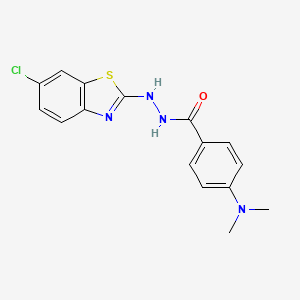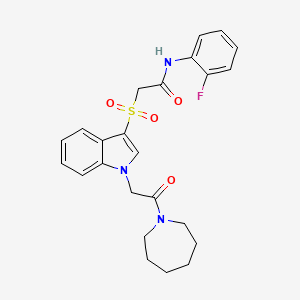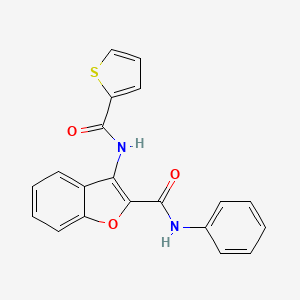
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17ClN2O4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate protecting group and a chlorosulfonyl functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate typically involves the following steps:
Formation of Azetidine Intermediate: The starting material, azetidine, is reacted with a chlorosulfonylating agent such as chlorosulfonic acid or chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group.
Protection of Amino Group: The resulting intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Tert-butyl N-(1-chlorosulfonylpyrrolidin-3-yl)carbamate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Tert-butyl N-(1-chlorosulfonylpiperidin-3-yl)carbamate: A similar compound with a six-membered piperidine ring.
Uniqueness: Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate is unique due to its four-membered azetidine ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it .
Propiedades
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O4S/c1-8(2,3)15-7(12)10-6-4-11(5-6)16(9,13)14/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNPQMKQGVASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)

![1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2678575.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2678583.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)

